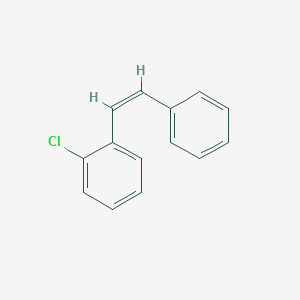
(Z)-2-Chlorostilbene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Chlorostilbene is a chemical compound that belongs to the stilbene family. It is an organic molecule that consists of a phenyl group attached to two vinyl groups. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of (Z)-2-Chlorostilbene depends on its application. In cancer cells, it induces apoptosis by activating the caspase cascade, which leads to the breakdown of cellular components. In neurodegenerative diseases, it inhibits the formation of amyloid beta plaques, which are responsible for the death of neurons. In agriculture, it inhibits the growth of fungi by disrupting their cell membranes.
Efectos Bioquímicos Y Fisiológicos
(Z)-2-Chlorostilbene has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis, which leads to the death of cancer cells. In neurodegenerative diseases, it protects neurons from the toxic effects of amyloid beta plaques. In agriculture, it inhibits the growth of fungi, which can lead to the protection of crops from fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (Z)-2-Chlorostilbene in lab experiments include its low toxicity, high stability, and ease of synthesis. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Its high melting point can also make it difficult to handle in some experiments.
Direcciones Futuras
There are several future directions for the study of (Z)-2-Chlorostilbene. In medicine, it can be studied further for its potential use in treating other types of cancer and neurodegenerative diseases. In agriculture, it can be studied for its potential use in developing new fungicides. In materials science, it can be studied for its potential use in developing new OLEDs. Furthermore, the mechanism of action of (Z)-2-Chlorostilbene can be studied further to better understand its effects on cells and organisms.
Conclusion:
In conclusion, (Z)-2-Chlorostilbene is a chemical compound that has potential applications in various fields, including medicine, agriculture, and materials science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in different fields.
Métodos De Síntesis
The synthesis of (Z)-2-Chlorostilbene can be achieved through several methods. One of the most commonly used methods is the Wittig reaction. In this reaction, a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. The reaction involves the formation of a new carbon-carbon double bond and the removal of a leaving group. The reaction conditions, such as the choice of solvent and the temperature, can affect the yield and purity of the product.
Aplicaciones Científicas De Investigación
(Z)-2-Chlorostilbene has been studied for its potential applications in various fields. In medicine, it has been shown to have anticancer properties. It inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, it has been shown to have antifungal properties, and it can be used as a fungicide to protect crops from fungal infections. In materials science, it has been studied for its potential use in the development of organic light-emitting diodes (OLEDs).
Propiedades
Número CAS |
1657-51-8 |
|---|---|
Nombre del producto |
(Z)-2-Chlorostilbene |
Fórmula molecular |
C14H11Cl |
Peso molecular |
214.69 g/mol |
Nombre IUPAC |
1-chloro-2-[(Z)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C14H11Cl/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H/b11-10- |
Clave InChI |
WTVKFPGVKKXUHG-KHPPLWFESA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C\C2=CC=CC=C2Cl |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2Cl |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



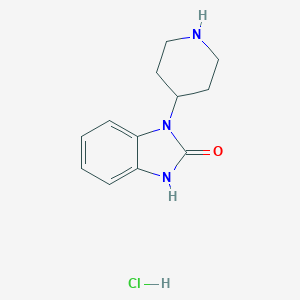

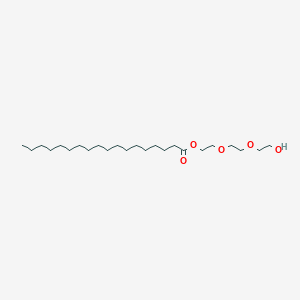
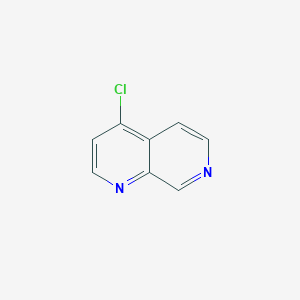
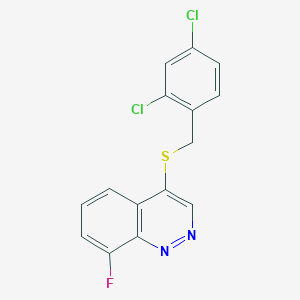
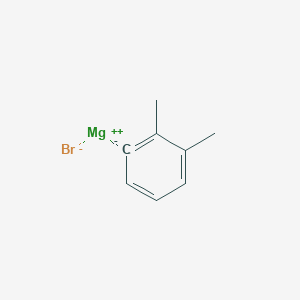
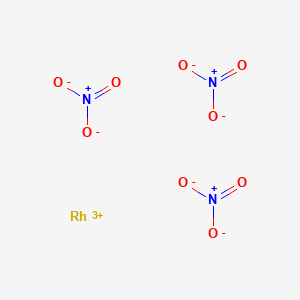
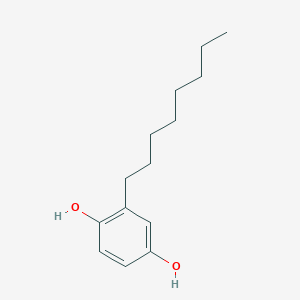
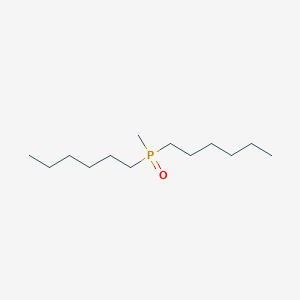
![1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B155636.png)
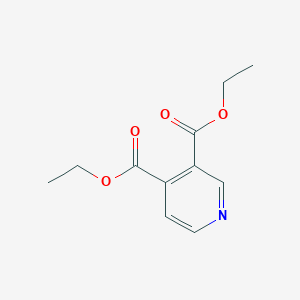
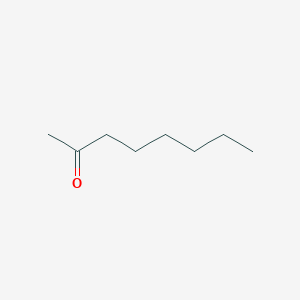
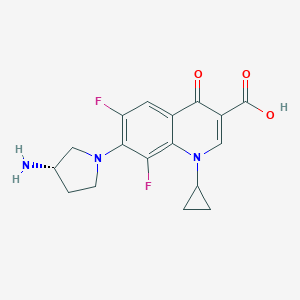
![2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B155645.png)